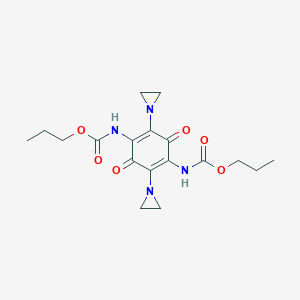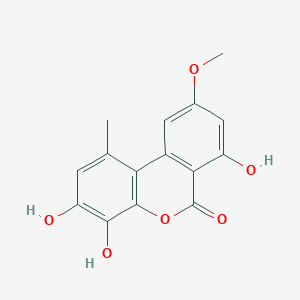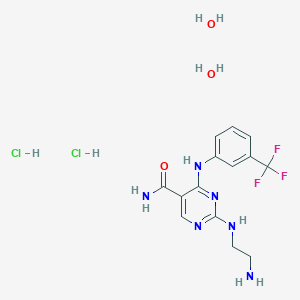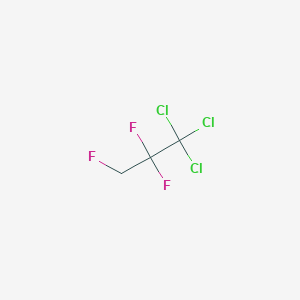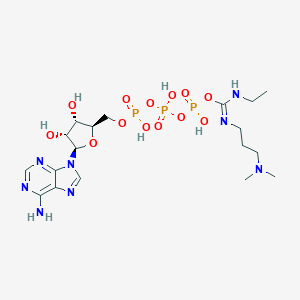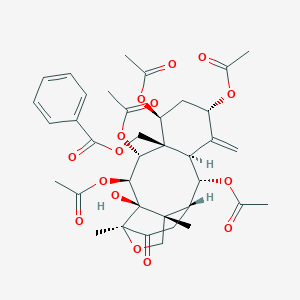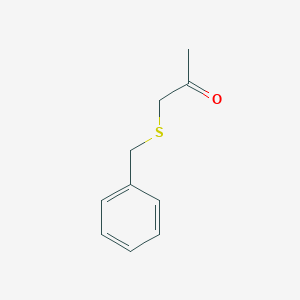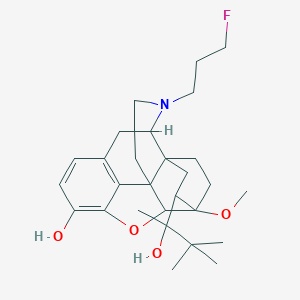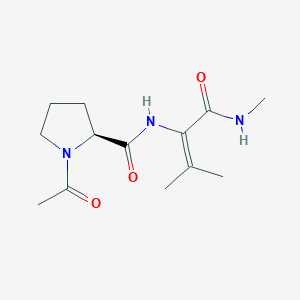
Acetylprolyl-alpha,beta-dehydrovaline methylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetylprolyl-alpha,beta-dehydrovaline methylamide, commonly known as Ac-SDKP, is a small peptide molecule that has been found to have various biochemical and physiological effects. It is synthesized through a specific method and has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of Ac-SDKP is not fully understood, but it is believed to act through the renin-angiotensin system. It has been shown to inhibit the production of angiotensin II, a hormone that is involved in the regulation of blood pressure and fluid balance in the body.
Effets Biochimiques Et Physiologiques
Ac-SDKP has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects, which may help reduce the risk of cardiovascular disease. It has also been found to inhibit the proliferation of smooth muscle cells in the arterial wall, which can help prevent the development of atherosclerosis. Additionally, it has been found to have antifibrotic effects, which may help prevent the development of fibrosis in various organs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ac-SDKP in lab experiments is its specificity. It has been found to have a high affinity for its target receptors, which makes it an ideal molecule for studying specific biological pathways. However, one of the limitations of using Ac-SDKP is its stability. It is a relatively unstable molecule and can degrade quickly, which can make it difficult to work with in lab experiments.
Orientations Futures
There are various future directions for the study of Ac-SDKP. One area of interest is its potential applications in the treatment of cardiovascular disease. Studies have shown that Ac-SDKP can inhibit the proliferation of smooth muscle cells in the arterial wall, which may help prevent the development of atherosclerosis. Additionally, it has been found to have anti-inflammatory effects, which may help reduce the risk of cardiovascular disease. Another area of interest is its potential applications in the treatment of fibrosis. Studies have found that Ac-SDKP has antifibrotic effects, which may help prevent the development of fibrosis in various organs. Overall, the study of Ac-SDKP has the potential to lead to new treatments for various diseases.
Méthodes De Synthèse
The synthesis of Ac-SDKP involves the condensation of two amino acids, proline and valine, with the addition of an acetyl group and the removal of two hydrogen atoms. This process is carried out using solid-phase peptide synthesis, which involves the sequential addition of amino acids to a resin-bound peptide chain.
Applications De Recherche Scientifique
Ac-SDKP has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its role in cardiovascular disease. Studies have shown that Ac-SDKP can inhibit the proliferation of smooth muscle cells in the arterial wall, which can help prevent the development of atherosclerosis. It has also been found to have anti-inflammatory effects, which may help reduce the risk of cardiovascular disease.
Propriétés
Numéro CAS |
132168-80-0 |
|---|---|
Nom du produit |
Acetylprolyl-alpha,beta-dehydrovaline methylamide |
Formule moléculaire |
C13H21N3O3 |
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
(2S)-1-acetyl-N-[3-methyl-1-(methylamino)-1-oxobut-2-en-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H21N3O3/c1-8(2)11(13(19)14-4)15-12(18)10-6-5-7-16(10)9(3)17/h10H,5-7H2,1-4H3,(H,14,19)(H,15,18)/t10-/m0/s1 |
Clé InChI |
KBMKJMVWDGLMCB-JTQLQIEISA-N |
SMILES isomérique |
CC(=C(C(=O)NC)NC(=O)[C@@H]1CCCN1C(=O)C)C |
SMILES |
CC(=C(C(=O)NC)NC(=O)C1CCCN1C(=O)C)C |
SMILES canonique |
CC(=C(C(=O)NC)NC(=O)C1CCCN1C(=O)C)C |
Synonymes |
Ac-Pro-delta-Val-NHCH3 acetylprolyl-alpha,beta-dehydrovaline methylamide APDV-methylamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



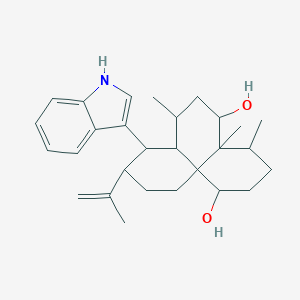
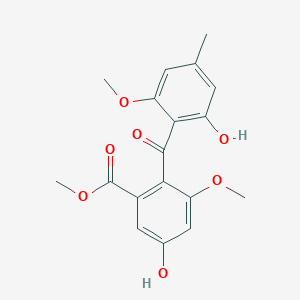
![[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate](/img/structure/B161495.png)
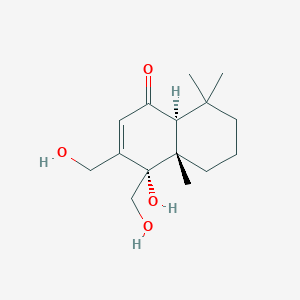
![4-Methyl-4h-furo[3,2-b]pyrrole](/img/structure/B161499.png)
